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Compound of Interest

Compound Name: Fentonium

Cat. No.: B1248990 Get Quote

Disclaimer: The following content is for informational and research purposes only. The user-

requested topic "Fentonium" did not yield any verifiable information, and it is strongly believed

to be a typographical error for "Fentanyl." Therefore, this guide focuses exclusively on

Fentanyl, a potent synthetic opioid. The manufacturing, distribution, and use of Fentanyl are

strictly regulated by law.

Introduction
Fentanyl is a powerful synthetic opioid analgesic that is structurally related to the

phenylpiperidine class of opioids.[1] It is estimated to be 50 to 100 times more potent than

morphine and 30 to 50 times more potent than heroin.[2][3][4] Initially synthesized for its

profound analgesic properties in clinical settings, Fentanyl and its analogues have become

central figures in the ongoing opioid crisis due to their high potential for abuse and overdose.

This document provides a comprehensive technical overview of the discovery, history,

synthesis, mechanism of action, and pharmacological profile of Fentanyl, intended for

researchers, scientists, and drug development professionals.

Discovery and History
Fentanyl was first synthesized in 1959 by Dr. Paul Janssen, the founder of Janssen

Pharmaceutica in Belgium.[5][6] The synthesis was a culmination of research aimed at

improving upon the analgesic potency of morphine.[7] The successful creation of Fentanyl

marked a significant breakthrough in understanding the structure-activity relationships of

narcotic analgesics.[8]
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In the 1960s, Fentanyl was introduced into medical practice as an intravenous anesthetic under

the brand name Sublimaze.[5][9] Its rapid onset and short duration of action made it a valuable

tool in surgical settings. The success of Fentanyl spurred the development of a series of

analogues, including Sufentanil, Alfentanil, and Remifentanil.[5]

The mid-1990s saw the development and introduction of the Duragesic patch, a transdermal

system for the slow release of Fentanyl to manage chronic pain, particularly in cancer patients.

[5][10] This was followed by other formulations such as the Actiq lollipop (fentanyl citrate) for

breakthrough pain.[10]

Synthesis of Fentanyl
The original synthesis of Fentanyl by Janssen and subsequent optimized methods have been

well-documented in scientific literature. The general approach involves a multi-step process

starting from commercially available precursors.

Experimental Protocol: Optimized Synthesis of Fentanyl
The following protocol is a generalized representation of an optimized three-step synthesis.[11]

Alkylation of 4-piperidone: Commercially available 4-piperidone monohydrate hydrochloride

is alkylated with 2-(bromoethyl)benzene in the presence of a base such as cesium carbonate

to yield N-phenethyl-4-piperidone.[11]

Reductive Amination: The resulting N-phenethyl-4-piperidone undergoes reductive amination

with aniline. This reaction is mediated by a reducing agent like sodium triacetoxyborohydride

in the presence of acetic acid, producing N-phenyl-1-(2-phenylethyl)piperidin-4-amine.[11]

Acylation: The final step involves the acylation of the 4-anilino-N-phenethylpiperidine

intermediate with propionyl chloride in the presence of a non-nucleophilic base like Hunig's

base (N,N-diisopropylethylamine) to yield Fentanyl.[11]
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Caption: Optimized three-step synthesis workflow for Fentanyl.

Mechanism of Action
Fentanyl exerts its pharmacological effects primarily as a potent and selective agonist of the µ-

opioid receptor (MOR), a G-protein coupled receptor (GPCR).[10][12][13] These receptors are

distributed throughout the central nervous system (CNS), including the brain and spinal cord,

as well as in other tissues.[14]

Signaling Pathway
The binding of Fentanyl to the µ-opioid receptor initiates a cascade of intracellular signaling

events:

Receptor Activation: Fentanyl binding stabilizes the receptor in an active conformation.
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G-protein Coupling: The activated receptor couples to inhibitory G-proteins (Gi/Go).

Inhibition of Adenylyl Cyclase: The Gα subunit of the G-protein inhibits the enzyme adenylyl

cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12]

Ion Channel Modulation: The Gβγ subunit directly modulates ion channels, leading to the

opening of inwardly rectifying potassium channels (causing hyperpolarization and reduced

neuronal excitability) and the closing of voltage-gated calcium channels (inhibiting

neurotransmitter release).[12][14]

The net effect of these actions is a reduction in the transmission of pain signals and the

characteristic analgesic and sedative effects of Fentanyl.[14]
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Caption: Fentanyl's µ-opioid receptor signaling pathway.
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Quantitative Pharmacological Data
The potency and activity of Fentanyl have been quantified through various in vitro and in vivo

studies.

Table 1: Receptor Binding and Functional Activity of
Fentanyl

Parameter Value Species/System Reference

Receptor Binding

Affinity (IC50)

µ-Opioid Receptor 1.23 nM

CHO cells expressing

human µ-opioid

receptor

[15]

1.6 nM
Human µ-opioid

receptor
[16]

Functional Activity

(EC50)

GTPγS Binding Assay 32 nM
Human µ-opioid

receptor
[16]

Aequorin Assay 1.7 nM

CHO-K1 cells with

human µ-opioid

receptor

[16]

Relative Analgesic

Potency

vs. Morphine
~100 times more

potent
Human [3][4]

vs. Heroin ~50 times more potent Human [3]

Table 2: Pharmacokinetic Properties of Fentanyl
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Parameter Value
Route of
Administration

Reference

Bioavailability 90-92% Transdermal [1]

89% Intranasal [1]

51-71% Buccal [1]

100%
Intravenous/Intramusc

ular
[1]

Protein Binding 80-85% - [1]

Metabolism
Primarily hepatic

(CYP3A4)
- [1][4]

Half-life 3-7 hours - [4]

Analytical Methods
The detection and quantification of Fentanyl and its analogues in biological and pharmaceutical

samples are critical for both clinical and forensic toxicology.

Experimental Protocol: General Analytical Workflow
A common workflow for the analysis of Fentanyl involves sample preparation followed by

instrumental analysis.

Sample Preparation:

Solid-Phase Extraction (SPE): A widely used technique to extract and concentrate

Fentanyl from complex matrices like whole blood or urine.[17]

Liquid-Liquid Extraction (LLE): An alternative extraction method using immiscible solvents.

[18]

Protein Precipitation: Often used for blood samples to remove proteins that can interfere

with analysis.[17]
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Instrumental Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for the separation

and identification of Fentanyl.[19]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The most common and

highly sensitive method for the detection and quantification of Fentanyl and its analogues

at low concentrations.[10][17]
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Caption: General analytical workflow for Fentanyl detection.
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Clinical Research and Applications
Fentanyl is widely used in medicine for anesthesia and analgesia.[20] Its various formulations

allow for tailored pain management strategies.

Anesthesia: Intravenous Fentanyl is a common adjunct to general and regional anesthesia.

[4]

Chronic Pain Management: Transdermal patches provide long-term pain relief for conditions

like cancer pain.[20]

Breakthrough Pain: Fast-acting formulations like buccal tablets and nasal sprays are used to

manage episodes of intense pain that "break through" a patient's regular opioid medication.

[20]

Clinical trials continue to investigate new formulations, delivery methods, and therapeutic

applications for Fentanyl and its analogues, as well as strategies to mitigate its risks, such as

the development of Fentanyl vaccines and novel overdose treatments.[20][21][22]

Conclusion
Since its synthesis by Dr. Paul Janssen in 1959, Fentanyl has had a profound impact on

medicine, offering potent and rapid analgesia for patients with severe pain. Its unique

pharmacological profile, characterized by high affinity for the µ-opioid receptor, has made it an

indispensable tool in anesthesiology and pain management. However, this same potency is the

primary reason for its devastating role in the ongoing opioid overdose crisis. A thorough

understanding of its history, synthesis, and pharmacology, as detailed in this guide, is essential

for the scientific and medical communities to continue to harness its therapeutic benefits while

developing effective strategies to combat its misuse.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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